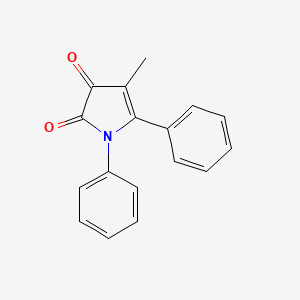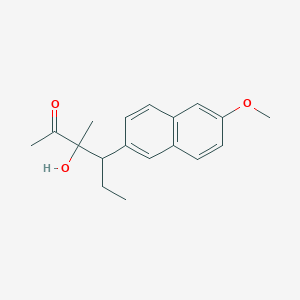
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one is a complex organic compound characterized by a hydroxyl group, a methoxy-substituted naphthalene ring, and a methylated hexanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxynaphthalene, undergoes a Friedel-Crafts acylation to introduce an acyl group at the 2-position.
Hydroxylation: The acylated naphthalene derivative is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to introduce the hydroxyl group at the 3-position.
Alkylation: The hydroxylated intermediate is then alkylated with a methylating agent, such as methyl iodide, to introduce the methyl group at the 3-position of the hexanone chain.
Final Assembly: The final step involves the coupling of the hydroxylated and methylated naphthalene derivative with a suitable hexanone precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the hexanone chain can be reduced to form an alcohol.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one or 3-carboxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one.
Reduction: Formation of 3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Applications De Recherche Scientifique
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one
Uniqueness
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one is unique due to its specific combination of functional groups and structural features. The presence of the methoxy-substituted naphthalene ring and the methylated hexanone chain distinguishes it from other similar compounds, providing unique chemical and biological properties.
Propriétés
Numéro CAS |
56600-81-8 |
|---|---|
Formule moléculaire |
C18H22O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one |
InChI |
InChI=1S/C18H22O3/c1-5-17(18(3,20)12(2)19)15-7-6-14-11-16(21-4)9-8-13(14)10-15/h6-11,17,20H,5H2,1-4H3 |
Clé InChI |
MKAUDXVPUWENCW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




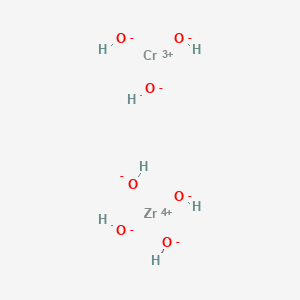
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
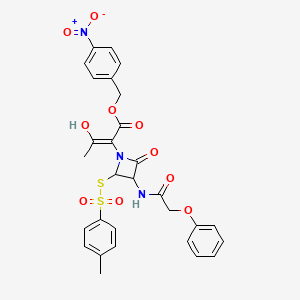
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
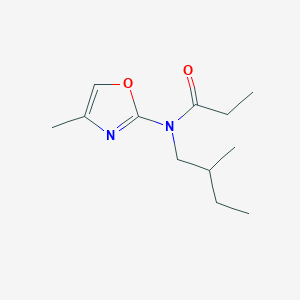


![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
